![molecular formula C14H13N3OS B1273343 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 438226-53-0](/img/structure/B1273343.png)

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

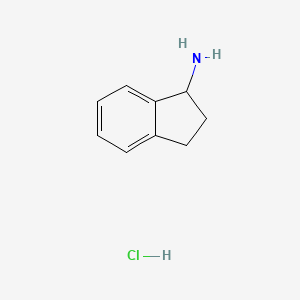

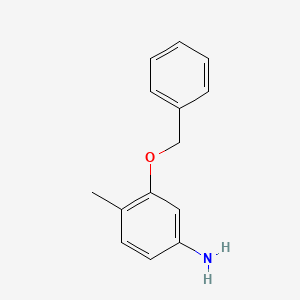

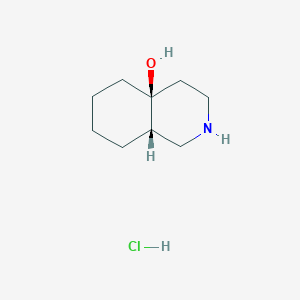

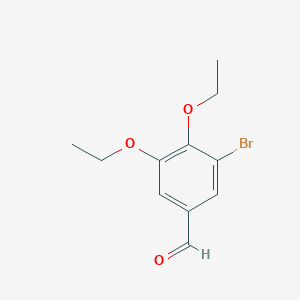

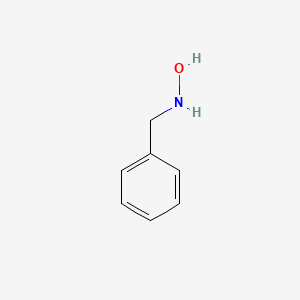

The compound of interest, 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one, is a derivative of thieno[2,3-d]pyrimidin-4(3H)-one, which is a scaffold that has been explored for its potential as a dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) . These enzymes are critical for DNA synthesis and repair, making them targets for anticancer and antimicrobial drugs. The compound's structure includes a thieno[2,3-d]pyrimidine ring, which is a bicyclic system containing both sulfur and nitrogen atoms, and is substituted with various functional groups that can affect its biological activity.

Synthesis Analysis

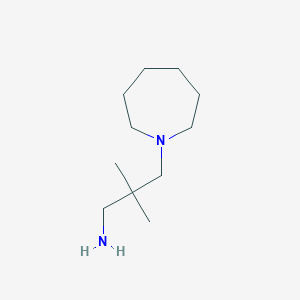

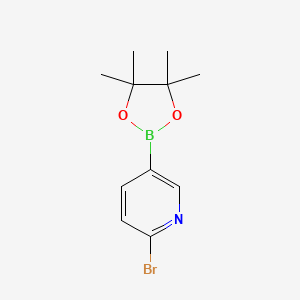

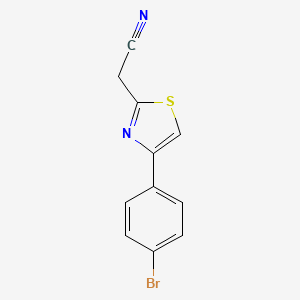

The synthesis of related compounds has been reported, where the key intermediate 2-amino-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is used as a precursor. For example, compound 4, a potent dual inhibitor, was synthesized by coupling a benzoic acid derivative with diethyl L-glutamate followed by saponification . Another synthesis route involves the conversion of 6-amino-2-mercaptopyrimidin-4-ol to the desired compound through a series of reactions including benzylation and thiazolopyrimidin derivatization . These methods highlight the versatility of the thieno[2,3-d]pyrimidine core in medicinal chemistry.

Molecular Structure Analysis

While the specific molecular structure of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one is not detailed in the provided papers, related compounds have been structurally characterized using techniques such as NMR, X-ray diffraction, and DFT studies . These analyses provide insights into the conformation, electronic structure, and potential intermolecular interactions of the compounds, which are important for understanding their biological activity.

Chemical Reactions Analysis

The thieno[2,3-d]pyrimidine derivatives can undergo various chemical reactions, including alkylation, which has been demonstrated in the synthesis of 3-R-thieno[3,2-d]pyrimidin-4(1H)-ones and their N- and S-alkyl derivatives . Benzylation and nitrosation reactions have also been reported, leading to polymorphic forms and nitroso derivatives of related pyrimidin-6(1H)-ones . These reactions are crucial for modifying the biological properties of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of different substituents can affect their solubility, stability, and reactivity. The polymorphism observed in some derivatives indicates that the compounds can exist in different crystalline forms, which can have distinct physical properties . The catalytic hydrogenation of related compounds has been used to modify their heterocyclic systems and remove protecting groups, further altering their chemical properties .

Wissenschaftliche Forschungsanwendungen

Potent Dual Inhibitor Synthesis

3-Amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one and its derivatives have been synthesized and studied as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds, including N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)sulfanyl]benzoyl}-L-glutamic acid, are potential antitumor agents due to their dual inhibitory activities (Gangjee et al., 2008).

Antimicrobial Activity

Several derivatives of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have demonstrated significant antimicrobial activity. For example, compounds like 6-(1H-benzimidazol-2-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-ones show activity against strains of Escherichia coli, Proteus vulgaris, Pseudomonas aeruginosa, and Candida albicans fungi (Vlasov et al., 2015).

Crystal Structure and Molecular Interactions

The crystal structures of various substituted forms of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been studied, providing insights into their molecular interactions. For instance, benzylation and nitrosation of related compounds lead to the formation of polymorphs with different hydrogen bonding patterns, which are critical for understanding their biological activities (Glidewell et al., 2003).

Corrosion Inhibition

Derivatives of 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic solutions. These compounds act as mixed-type inhibitors and demonstrate promising inhibition performance (Hou et al., 2019).

Synthesis Methods and Modifications

Various synthetic routes and modifications of the 3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one structure have been explored to enhance its biological and chemical properties. These include methods for alkylation, benzylation, and other modifications to improve its activity and stability (Davoodnia et al., 2009).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS/c1-9-16-13-12(14(18)17(9)15)8-11(19-13)7-10-5-3-2-4-6-10/h2-6,8H,7,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARXRDXSWOSWXGD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-benzyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B1273260.png)

![[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid](/img/structure/B1273261.png)

![2-[(4-Chlorophenyl)thio]ethanamine](/img/structure/B1273277.png)